7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione
Overview
Description
7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a chlorinated butenyl side chain and a pyrrolidinyl group attached to a purine core. The purine core is a fundamental structure in many biologically active molecules, including nucleotides and several pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione typically involves multi-step organic reactions One common method starts with the alkylation of 1,3-dimethylxanthine with 3-chlorobut-2-enyl bromide under basic conditions to introduce the chlorobut-2-enyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts.
Substitution: The chlorobut-2-enyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to purine receptors or enzymes involved in nucleotide metabolism, thereby affecting cellular processes. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-chlorobut-2-enyl)-1,3-dimethyl-8-(2-phenylethylamino)purine-2,6-dione
- 7-(3-chlorobut-2-enyl)-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione
Uniqueness
7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN5O2/c1-10(16)6-9-21-11-12(17-14(21)20-7-4-5-8-20)18(2)15(23)19(3)13(11)22/h6H,4-5,7-9H2,1-3H3/b10-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXLROIEGGQFOO-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2=C(N=C1N3CCCC3)N(C(=O)N(C2=O)C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CN1C2=C(N=C1N3CCCC3)N(C(=O)N(C2=O)C)C)/Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320386 | |
Record name | 7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801320386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49645890 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478252-87-8 | |
Record name | 7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801320386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(3-CL-2-BUTENYL)-1,3-DI-ME-8-(1-PYRROLIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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